molecular formula C18H18N4O4 B3006198 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 879458-73-8

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Cat. No. B3006198
CAS RN: 879458-73-8
M. Wt: 354.366
InChI Key: MMJSMUHREOUBDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including cyclization, acylation, and condensation reactions. For instance, 1,3,4-thiadiazole derivatives were synthesized by cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another synthesis route involved the acylation of amines and pyrazole with acetyl chloride derived from an acid obtained by hydrolysis of a previously synthesized acetonitrile . Additionally, pyrazoles were synthesized by condensation of malon anilic acid hydrazide with various substituted phenyl benzeneazo acetyl acetone . These methods highlight the versatility in synthesizing pyrazole derivatives, which could be applied to the target compound.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of 1,3,4-thiadiazole derivatives was confirmed by IR, 1H NMR, and mass analysis . Similarly, the structure elucidation of a pyrazoline derivative was performed using FTIR, UV-Vis, LC-ESI-MS, and 1H-NMR . These techniques are crucial for verifying the successful synthesis of the desired compounds, including the target compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the conditions under which they are carried out. The base-catalyzed aldol condensation is a common reaction, as seen in the preparation of chalcone, which is then reacted with hydrazine hydrate to yield pyrazoline . The reaction conditions, such as the use of DMF as a solvent and refluxing for about 2 hours, are critical for the successful synthesis of pyrazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their antimicrobial and antiviral activities, are evaluated in vitro. The novel 1,3,4-thiadiazole derivatives showed significant antimicrobial activity against several strains of microbes . However, the phenoxy acetic acid-derived pyrazolines did not exhibit specific antiviral activity, with the most cytotoxic compound being identified as 2-{4-[3-(2,4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4,5-dihydro-1H-5-pyrazolyl]-2-methoxyphenoxy}acetic acid . These properties are essential for determining the potential therapeutic applications of the compounds.

Scientific Research Applications

Synthesis and Antiviral Activity

Research conducted by Yar et al. (2009) involved the synthesis of several phenoxy acetic acid-derived pyrazolines, including compounds structurally related to "2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide". These compounds were synthesized through reactions between 2-{4-[3-(2,4-dihydroxyphenyl)-3-oxo-1-propenyl]-2-methoxyphenoxy} acetic acid and substituted acid hydrazides. However, none of these compounds displayed significant antiviral activity in the conducted in vitro tests, with the most cytotoxic compound being closely related in structure to the chemical (M. Shahar Yar et al., 2009).

Antimycobacterial and Antitubercular Activities

Ali and Yar (2007) reported on the synthesis and antimycobacterial activity of novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives, showcasing the application of similar compounds in combating isoniazid-resistant Mycobacterium tuberculosis. One derivative exhibited good antimycobacterial activity, highlighting the potential of these compounds in developing new treatments for tuberculosis (M. A. Ali & M. Yar, 2007).

Corrosion Inhibition

A study by Lgaz et al. (2020) explored the use of pyrazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. This research is particularly relevant for industries where corrosion resistance is crucial. The compounds showed high inhibition efficiency, demonstrating their versatile importance in corrosion prevention processes (H. Lgaz et al., 2020).

Chemotherapeutic Agents

Research on the design and synthesis of new 1,3,4-oxadiazole – benzothiazole and hydrazone derivatives as promising chemotherapeutic agents by Kaya et al. (2017) involved compounds with structural similarities to "2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide". These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, as well as their antiproliferative activity against human tumor cell lines, demonstrating significant potential in chemotherapy (B. Kaya et al., 2017).

properties

IUPAC Name

2-[3-hydroxy-4-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-25-16-5-3-2-4-12(16)14-9-20-22-18(14)13-7-6-11(8-15(13)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJSMUHREOUBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide

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